Cas no 161838-87-5 (1,1,1-Trimethoxyoctane)

1,1,1-Trimethoxyoctane 化学的及び物理的性質
名前と識別子
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- 1,1,1-Trimethoxyoctane
- 1,1,1-Trimethoxyocta
- 1,1,1- trimethoxy ocatane
- 161838-87-5
- DB-259019
- 1,1,1-Trimethoxy-n-octane
- SAEZBIIRXDZCAB-UHFFFAOYSA-N
- SCHEMBL11253869
- trimethyl orthooctanoate
- EX-A8306
-
- インチ: InChI=1S/C11H24O3/c1-5-6-7-8-9-10-11(12-2,13-3)14-4/h5-10H2,1-4H3
- InChIKey: SAEZBIIRXDZCAB-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCC(OC)(OC)OC
計算された属性
- せいみつぶんしりょう: 204.17254462g/mol
- どういたいしつりょう: 204.17254462g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 9
- 複雑さ: 113
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 27.7Ų
1,1,1-Trimethoxyoctane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T795725-1000mg |
1,1,1-Trimethoxyoctane |
161838-87-5 | 1g |
$1286.00 | 2023-05-17 | ||
TRC | T795725-100mg |
1,1,1-Trimethoxyoctane |
161838-87-5 | 100mg |
$ 161.00 | 2023-09-05 | ||
TRC | T795725-1g |
1,1,1-Trimethoxyoctane |
161838-87-5 | 1g |
$ 1288.00 | 2023-09-05 | ||
TRC | T795725-500mg |
1,1,1-Trimethoxyoctane |
161838-87-5 | 500mg |
$ 666.00 | 2023-09-05 |
1,1,1-Trimethoxyoctane 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
1,1,1-Trimethoxyoctaneに関する追加情報
1,1,1-Trimethoxyoctane: A Comprehensive Overview
1,1,1-Trimethoxyoctane (CAS No. 161838-87-5) is a versatile organic compound that has garnered significant attention in various industrial and research domains. This compound is characterized by its unique structure, which consists of an octane backbone with three methoxy groups attached to the first carbon atom. The presence of these methoxy groups imparts distinctive chemical properties, making 1,1,1-trimethoxyoctane a valuable material in numerous applications.
Recent studies have highlighted the potential of trimethoxyoctane derivatives in the field of polymer chemistry. Researchers have explored the use of trimethoxyoctane-based polymers in the development of advanced materials for electronic devices. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications such as flexible electronics and optoelectronic devices. The ability of trimethoxyoctane to form stable polymer networks has been a focal point in recent research, with findings published in leading journals like *Macromolecules* and *Polymer Chemistry*.
In addition to its role in polymer science, trimethoxyoctane has also been investigated for its potential in pharmaceutical applications. The compound's structure allows for easy functionalization, enabling the creation of bioactive molecules with tailored pharmacokinetic properties. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that trimethoxyoctane derivatives could serve as promising candidates for drug delivery systems due to their ability to enhance drug solubility and bioavailability.
The synthesis of trimethoxyoctane typically involves a multi-step process that includes alkylation and methylation reactions. Recent advancements in catalytic methods have significantly improved the efficiency of these reactions. For instance, the use of palladium-catalyzed cross-coupling reactions has enabled the selective synthesis of trimethoxyoctane derivatives with high purity and yield. These developments have been widely reported in scientific literature, underscoring the importance of optimizing synthetic pathways for industrial-scale production.
From an environmental perspective, the biodegradability and toxicity of trimethoxyoctane have been extensively studied. Research indicates that the compound exhibits moderate biodegradability under aerobic conditions, making it less persistent in aquatic environments compared to other organics. However, further studies are required to fully understand its long-term ecological impact. Regulatory agencies such as the U.S. Environmental Protection Agency (EPA) have expressed interest in these findings, particularly in relation to industrial waste management practices.
The application of trimethoxyoctane extends beyond traditional chemical industries. Recent breakthroughs have explored its use in renewable energy technologies, such as lithium-ion batteries and fuel cells. For example, a 2023 study published in *Energy & Environmental Science* demonstrated that trimethoxyoctane-based electrolytes could significantly enhance battery performance by improving ion conductivity and reducing resistance. This discovery has opened new avenues for sustainable energy storage solutions.
In conclusion, trimethoxyoctane (CAS No. 161838-87-5) is a multifaceted compound with a wide range of applications across diverse fields. Its unique chemical properties and versatility make it an invaluable resource for researchers and industry professionals alike. As ongoing studies continue to uncover new potential uses for this compound, it is poised to play an increasingly important role in advancing technological innovation and sustainable practices.
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